methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Description
Methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C26H26N2O6 . Its structure includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring and the diethylamino group contributes to its pharmacological profile.
Pharmacological Activities
Antitumor Activity
Benzofuran derivatives have been extensively studied for their antitumor properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent investigations into neuroprotective effects suggest that this compound may inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases such as Parkinson's and Alzheimer's . By inhibiting MAO, it may help in maintaining higher levels of neurotransmitters such as dopamine and serotonin.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key aspects include:
Structural Feature | Impact on Activity |
---|---|
Benzofuran moiety | Enhances antitumor and antimicrobial activities |
Diethylamino group | Contributes to neuroprotective effects |
Pyrrolidine ring | Essential for cytotoxic activity against cancer cells |
Hydroxyl group | May increase solubility and bioavailability |
Case Studies
- In Vitro Antitumor Activity : A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM . The study utilized MTT assays to assess cytotoxicity and flow cytometry for apoptosis detection.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating promising antimicrobial potential .
- Neuroprotection in Animal Models : Animal studies have indicated that administration of the compound prior to neurotoxic insult resulted in reduced neuronal death and improved behavioral outcomes in models of neurodegeneration .
Properties
Molecular Formula |
C28H30N2O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 4-[3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C28H30N2O6/c1-4-29(5-2)15-8-16-30-24(18-11-13-19(14-12-18)28(34)35-3)23(26(32)27(30)33)25(31)22-17-20-9-6-7-10-21(20)36-22/h6-7,9-14,17,24,32H,4-5,8,15-16H2,1-3H3 |
InChI Key |
HDSGSRKQKHXXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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